molecular formula C69H113NO4 B12641375 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-27-4

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine

Cat. No.: B12641375
CAS No.: 920980-27-4
M. Wt: 1020.6 g/mol
InChI Key: XUWCHXKYAVDXDY-UHFFFAOYSA-N
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Description

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine is an organic compound known for its unique structure and properties This compound features a pyridine core substituted with two ethenyl groups, each bearing a 3,4-bis(dodecyloxy)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-bis(dodecyloxy)benzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with 2,6-dibromopyridine in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyl linkages.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the formulation of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine largely depends on its application:

    Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the ethenyl groups.

    Fluorescent Probes: The compound’s structure allows for efficient energy transfer, making it suitable for use in fluorescence-based applications.

    Drug Delivery: The long alkoxy chains enhance its solubility, facilitating the transport of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Another pyridine-based ligand with different substituents, used in asymmetric catalysis.

    2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry and as a fluorescent probe.

Uniqueness

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine stands out due to its long alkoxy chains, which impart unique solubility and stability properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as drug delivery and advanced material formulation.

Properties

CAS No.

920980-27-4

Molecular Formula

C69H113NO4

Molecular Weight

1020.6 g/mol

IUPAC Name

2,6-bis[2-(3,4-didodecoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-56-71-66-54-50-62(60-68(66)73-58-43-39-35-31-27-23-19-15-11-7-3)48-52-64-46-45-47-65(70-64)53-49-63-51-55-67(72-57-42-38-34-30-26-22-18-14-10-6-2)69(61-63)74-59-44-40-36-32-28-24-20-16-12-8-4/h45-55,60-61H,5-44,56-59H2,1-4H3

InChI Key

XUWCHXKYAVDXDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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